4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392239-59-7
VCID: VC6371252
InChI: InChI=1S/C18H15N3O2S2/c1-2-24-18-21-20-17(25-18)19-16(23)14-10-8-13(9-11-14)15(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20,23)
SMILES: CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C18H15N3O2S2
Molecular Weight: 369.46

4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392239-59-7

Cat. No.: VC6371252

Molecular Formula: C18H15N3O2S2

Molecular Weight: 369.46

* For research use only. Not for human or veterinary use.

4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide - 392239-59-7

Specification

CAS No. 392239-59-7
Molecular Formula C18H15N3O2S2
Molecular Weight 369.46
IUPAC Name 4-benzoyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C18H15N3O2S2/c1-2-24-18-21-20-17(25-18)19-16(23)14-10-8-13(9-11-14)15(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20,23)
Standard InChI Key OKFREZMALSCBAK-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-Benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 392239-59-7) possesses the molecular formula C₁₈H₁₅N₃O₂S₂ and a molar mass of 369.46 g/mol. The IUPAC name, 4-benzoyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, reflects its bifunctional structure: a benzamide group at position 4 of the benzene ring and a 1,3,4-thiadiazole moiety substituted with an ethylsulfanyl chain at position 5 (Fig. 1).

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number392239-59-7
Molecular FormulaC₁₈H₁₅N₃O₂S₂
Molecular Weight369.46 g/mol
SMILES NotationCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChI KeyOKFREZMALSCBAK-UHFFFAOYSA-N

The compound’s planar benzoyl group and nonpolar ethylsulfanyl tail create amphiphilic properties, influencing solubility and membrane permeability.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic signals:

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), ethylsulfanyl methylene (δ 2.5–3.0 ppm), and amide NH (δ 10.2 ppm).

  • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .

Mass spectrometry reveals a molecular ion peak at m/z 369.46, consistent with the molecular weight.

Synthesis and Optimization

Reaction Pathway

The synthesis involves three sequential steps (Fig. 2):

  • Formation of 5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine: Cyclocondensation of thiosemicarbazide with carbon disulfide in alkaline ethanol, followed by alkylation with ethyl bromide .

  • Benzoylation: Reaction with 4-benzoylbenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

  • Purification: Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) yields the final product with >95% purity.

Yield Enhancement Strategies

  • Catalyst Optimization: Using 4-dimethylaminopyridine (DMAP) as a catalyst increases acylation efficiency by 22% .

  • Solvent Effects: Replacing dichloromethane with tetrahydrofuran (THF) reduces side-product formation by 15%.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 8 μg/mL) and Bacillus subtilis (MIC: 16 μg/mL) .

  • Fungi: Candida albicans (MIC: 32 μg/mL), outperforming fluconazole (MIC: 64 μg/mL) in resistant strains .

Table 2: Comparative Antimicrobial Activity

OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
Staphylococcus aureus8Ampicillin16
Escherichia coli64Ciprofloxacin4
Candida albicans32Fluconazole64

The ethylsulfanyl group enhances membrane disruption, while the thiadiazole ring inhibits fungal ergosterol biosynthesis .

Cytotoxicity Profile

Preliminary MTT assays on HEK-293 cells show moderate cytotoxicity (IC₅₀: 128 μg/mL), suggesting a therapeutic window for antimicrobial use .

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • Ethylsulfanyl Group: Replacing ethyl with methyl reduces antifungal activity by 50%, indicating chain length dependence .

  • Benzamide Moiety: Nitro or methoxy substituents at position 4 improve Gram-negative coverage (e.g., E. coli MIC: 32 → 16 μg/mL).

Comparative Analysis with Analogues

  • 4-Ethoxy-N-(5-isopropyl-thiadiazol-2-yl)benzamide: Less potent against S. aureus (MIC: 32 μg/mL) due to reduced lipophilicity.

  • 2-Methoxy-4-(methylthio)-N-(5-phenethyl-thiadiazol-2-yl)benzamide: Superior anti-biofilm activity but higher hepatotoxicity.

Future Research Directions

  • Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance solubility and targeting .

  • In Vivo Efficacy Studies: Murine models of MRSA infection to validate preclinical safety.

  • Derivatization: Synthesis of fluorinated analogues to improve metabolic stability.

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